molecular formula C21H20N2O2 B8568055 (Pyridin-2-yl)methyl 2-(2,3-dimethylanilino)benzoate CAS No. 106724-31-6

(Pyridin-2-yl)methyl 2-(2,3-dimethylanilino)benzoate

Cat. No. B8568055
M. Wt: 332.4 g/mol
InChI Key: HMVMEZVMTKQGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04666929

Procedure details

A 2.36 g amount of sodium N-(2,3-xylyl)anthranilate was dissolved in 20 ml of dimethyl formamide and 1.25 g of 2-chloromethyl pyridine was then added thereto. The mixture was allowed to react at a temperature of 90° C. for 3 hours. After the reaction, the solvent was distilled off in vacuo and the residue was charged with water. The mixture was then extracted with ether. After dehydration, the ether was distilled off and the resultant residue was recrystallized from methanol. Thus, 3.00 g of the desired pale yellow 2-pyridylmethyl-N-(2,3-xylyl)anthranilate having the following physical properties was obtained.
Name
sodium N-(2,3-xylyl)anthranilate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:9][C:10]2[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:12]([O-:14])=[O:13])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8].[Na+].Cl[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1>CN(C)C=O>[N:23]1[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=1[CH2:21][O:13][C:12](=[O:14])[C:11]1[C:10](=[CH:18][CH:17]=[CH:16][CH:15]=1)[NH:9][C:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8] |f:0.1|

Inputs

Step One
Name
sodium N-(2,3-xylyl)anthranilate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=CC=C1)C)C)NC=1C(C(=O)[O-])=CC=CC1.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
ClCC1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at a temperature of 90° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off in vacuo
ADDITION
Type
ADDITION
Details
the residue was charged with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ether
DISTILLATION
Type
DISTILLATION
Details
After dehydration, the ether was distilled off
CUSTOM
Type
CUSTOM
Details
the resultant residue was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)COC(C=1C(NC2=C(C(=CC=C2)C)C)=CC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.